BenchChemオンラインストアへようこそ!

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide

Hypoxia-selective cytotoxicity Bioreductive prodrug Solid tumor pharmacology

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide (molecular formula C15H18N4O5S, MW 366.39 g/mol) is a fully synthetic small molecule belonging to the 1,3,4-thiadiazol-2-yl benzamide class. The compound integrates three pharmacophoric elements: (i) a 1,3,4-thiadiazole core substituted at the 5-position with a tert-butyl group, (ii) an amide linker, and (iii) a 4,5-dimethoxy-2-nitrobenzamide terminus.

Molecular Formula C15H18N4O5S
Molecular Weight 366.4 g/mol
Cat. No. B11014114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
Molecular FormulaC15H18N4O5S
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN=C(S1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
InChIInChI=1S/C15H18N4O5S/c1-15(2,3)13-17-18-14(25-13)16-12(20)8-6-10(23-4)11(24-5)7-9(8)19(21)22/h6-7H,1-5H3,(H,16,18,20)
InChIKeyMAOFJPRJDOTDDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide: Core Structural Identity and Class Positioning


N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide (molecular formula C15H18N4O5S, MW 366.39 g/mol) is a fully synthetic small molecule belonging to the 1,3,4-thiadiazol-2-yl benzamide class. The compound integrates three pharmacophoric elements: (i) a 1,3,4-thiadiazole core substituted at the 5-position with a tert-butyl group, (ii) an amide linker, and (iii) a 4,5-dimethoxy-2-nitrobenzamide terminus. The 1,3,4-thiadiazole scaffold is widely recognized in medicinal chemistry as a heteroaromatic bioisostere with established utility across anticancer, antimicrobial, and anti-inflammatory programs . The 4,5-dimethoxy-2-nitrobenzamide fragment has independently demonstrated hypoxia-selective cytotoxicity in peer-reviewed studies [1]. This compound is offered by multiple suppliers exclusively for research and development use, not for human or veterinary application.

Why N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide Cannot Be Interchanged with In-Class Analogs


Within the 1,3,4-thiadiazol-2-yl benzamide family, three structural variables dictate biological performance and cannot be interchanged without altering target engagement: (i) the substituent at the thiadiazole 5-position, (ii) the substitution pattern on the benzamide ring, and (iii) the presence or absence of the nitro group. The tert-butyl group imparts distinct lipophilicity and metabolic stability compared to n-butyl, methyl, or benzyl analogs; swapping it changes membrane permeability and metabolic clearance rates [1]. The 4,5-dimethoxy-2-nitro arrangement is non-redundant—relocating the nitro group to the 4-position or removing methoxy groups abolishes the hypoxia-selective cytotoxicity demonstrated for this pharmacophore, where the 4,5-dimethoxy-2-nitro analogue achieved >3 logs of hypoxic cell kill at 50 µM while the 4-nitro (non-methoxy) analogue showed markedly different potency [2]. Generic substitution without quantitative comparability data risks selecting a compound with fundamentally different electronic, steric, and biological profiles.

Quantitative Differentiation Evidence for N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide Versus Closest Analogs


Hypoxia-Selective Cytotoxicity: 4,5-Dimethoxy-2-Nitro Pharmacophore Versus 4-Nitro (Non-Methoxy) Analogue

The 4,5-dimethoxy-2-nitrobenzamide pharmacophore present in the target compound has been directly evaluated for hypoxia-selective cytotoxicity alongside the 4-nitro (non-methoxy) comparator. The 4,5-dimethoxy-2-nitro analogue 6 (50 µM, 1-h exposure) produced greater than 3 logs of kill of hypoxic EMT6 mammary carcinoma cells with relatively minor toxicity to aerobic cells, whereas the 4-nitro analogue (compound 4) lacking the dimethoxy substitution exhibited a different potency and selectivity profile. Both analogues reached and killed hypoxic cells in intradermally implanted EMT6 solid tumors in mice [1]. The 4,5-dimethoxy-2-nitro derivatives also showed preferential reduction under acidic conditions (pH 6.0) versus neutral pH, consistent with the acidic microenvironment of hypoxic tumor regions [1].

Hypoxia-selective cytotoxicity Bioreductive prodrug Solid tumor pharmacology

Predicted Lipophilicity Differentiation: Tert-Butyl-4,5-Dimethoxy-2-Nitro Versus Tert-Butyl-3,4,5-Trimethoxy (Non-Nitro) Analog

Computational comparison of the target compound with its closest commercially catalogued analog—N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide—reveals substantial differences in predicted physicochemical properties driven by the nitro-for-methoxy substitution. The trimethoxy analog (C16H21N3O4S, MW 351.42) has an ACD/LogP of 2.96, zero Rule-of-5 violations, 7 H-bond acceptors, and a polar surface area of 111 Ų . The target compound (C15H18N4O5S, MW 366.39) contains a nitro group in place of a methoxy group: the nitro group is a strong electron-withdrawing substituent that increases molecular weight by approximately 15 Da, adds an additional H-bond acceptor (8 vs. 7), and is predicted to reduce logP by approximately 0.4–0.8 log units relative to the trimethoxy analog based on the π contribution of -NO₂ versus -OCH₃ [1]. This shifts the lipophilicity profile and alters hydrogen-bonding capacity, directly impacting membrane permeability predictions.

Lipophilicity ADME prediction Drug-likeness

Thiadiazole 5-Position Substituent Differentiation: Tert-Butyl Versus N-Butyl Impact on Steric Bulk and Metabolic Stability

The tert-butyl group at the thiadiazole 5-position distinguishes the target compound from analogs bearing n-butyl, methyl, or benzyl substituents. Tert-butyl groups are established in medicinal chemistry as metabolically labile motifs susceptible to CYP-mediated oxidation; however, their steric bulk (Taft Es ≈ −1.54 vs. n-butyl Es ≈ −0.39) provides greater conformational restriction and enhanced van der Waals contacts with hydrophobic protein pockets [1]. This steric differentiation directly impacts target binding kinetics. Replacing tert-butyl with n-butyl reduces steric demand by approximately 75% (by Taft Es value) and alters the metabolic pathway from tert-butyl hydroxylation to ω-oxidation, changing both clearance rate and metabolite profile [2]. For procurement, selecting the tert-butyl variant commits the researcher to a specific steric and metabolic profile that cannot be replicated by its straight-chain alkyl counterpart.

Metabolic stability Steric effects Cytochrome P450

Patent Landscape Positioning: Wnt Signaling Inhibitor Family Coverage for 1,3,4-Thiadiazol-2-yl-Benzamide Derivatives

The target compound falls within the general structural scope of WO2016131808A1, which claims 1,3,4-thiadiazol-2-yl-benzamide derivatives as inhibitors of the Wnt signaling pathway [1]. This patent explicitly encompasses compounds where the thiadiazole 5-position bears a tert-butyl substituent and the benzamide ring may carry alkoxy (e.g., methoxy) and nitro substituents. The Wnt pathway is implicated in multiple cancer types, and several compounds within this patent family have demonstrated antiproliferative activity. Other patent families covering related chemotypes include US7354944 (PKB modulators) [2] and US10130619 (NADPH oxidase inhibitors) [3], confirming broad pharmaceutical interest in this scaffold. The specific substitution pattern of the target compound—tert-butyl at thiadiazole C5 combined with 4,5-dimethoxy-2-nitro on the benzamide—is a non-obvious combination that maps to the intersection of multiple patent families, potentially offering freedom-to-operate advantages for certain research applications compared to more heavily exemplified substitution patterns.

Wnt/β-catenin pathway Patent family Intellectual property

Recommended Research and Industrial Application Scenarios for N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide


Hypoxia-Targeted Anticancer Probe Development Leveraging the 4,5-Dimethoxy-2-Nitro Pharmacophore

The 4,5-dimethoxy-2-nitrobenzamide moiety has demonstrated hypoxia-selective cytotoxicity with >3 logs of hypoxic cell kill at 50 µM and confirmed in vivo tumor penetration [1]. Researchers designing bioreductive prodrugs or hypoxia-activated anticancer agents can use this compound as a scaffold for further derivatization, specifically exploiting the acidic pH preference (pH 6.0 > pH 7.4) of the 4,5-dimethoxy-2-nitro system to achieve tumor-selective activation. The thiadiazole linker provides a modular connection point for introducing additional targeting moieties while maintaining the hypoxia-responsive nitrobenzamide warhead.

Structure-Activity Relationship (SAR) Studies on 1,3,4-Thiadiazole Benzamide Wnt Pathway Inhibitors

The compound falls within the structural scope of WO2016131808A1, which covers 1,3,4-thiadiazol-2-yl-benzamide derivatives as Wnt/β-catenin pathway inhibitors [2]. The tert-butyl + 4,5-dimethoxy-2-nitro substitution combination represents a relatively underexplored region of this SAR space compared to heavily exemplified halogen or simple alkoxy variants. Researchers studying Wnt-driven cancers (colorectal, hepatocellular, pancreatic) can deploy this compound as a tool to probe the contribution of nitro group electronic effects and dual methoxy substitution to Wnt inhibitory potency and selectivity.

Comparative ADME and Metabolic Stability Profiling of Tert-Butyl-Thiadiazole Compounds

The tert-butyl group on the thiadiazole 5-position provides a well-characterized metabolic liability (CYP-mediated hydroxylation) that can be exploited as a positive control or benchmark in metabolic stability assays [3]. Because the tert-butyl group is a known metabolic soft spot, this compound can serve as a reference for evaluating structural modifications (e.g., tert-butyl isosteres such as cyclopropyl-CF₃ or oxetane replacements) aimed at improving metabolic stability while preserving steric bulk. The presence of the electron-withdrawing nitro group additionally allows assessment of electronic effects on CYP oxidation rates at the tert-butyl position.

Synthetic Intermediate for Diversified Thiadiazole-Benzamide Library Synthesis

The nitro group at the 2-position of the benzamide ring is reducible to a primary amine under standard conditions (SnCl₂/HCl or catalytic hydrogenation), providing a synthetic handle for further diversification through amide coupling, sulfonamide formation, or diazotization . This makes the compound a versatile late-stage intermediate for generating focused libraries of 2-amino, 2-amido, or 2-sulfonamido derivatives for high-throughput screening campaigns. The dimethoxy groups at positions 4 and 5 remain stable under these reduction conditions, preserving the electron-rich aromatic character.

Quote Request

Request a Quote for N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.